An In-Depth Technical Guide to the Chemical Structure and Bonding of 4-Bromoheptane
An In-Depth Technical Guide to the Chemical Structure and Bonding of 4-Bromoheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, bonding characteristics, and physico-chemical properties of 4-bromoheptane (CAS No: 998-93-6). It includes tabulated quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding its molecular architecture and reaction pathways.
Molecular Structure and Bonding
4-Bromoheptane is a secondary haloalkane with the chemical formula C₇H₁₅Br.[1][2] The structure consists of a seven-carbon straight aliphatic chain (heptane) with a single bromine atom substituted at the fourth carbon position.[1] This substitution site is a secondary carbon, which significantly influences the molecule's reactivity, particularly in nucleophilic substitution and elimination reactions.
Hybridization and Geometry
All seven carbon atoms in the heptane (B126788) backbone are sp³ hybridized. This hybridization results from the mixing of one 2s and three 2p orbitals to form four equivalent sp³ hybrid orbitals. These orbitals arrange themselves in a tetrahedral geometry around each carbon nucleus to minimize electron-pair repulsion, leading to bond angles of approximately 109.5° .[3][4] The overall molecule is not flat but exists in various staggered conformations due to free rotation around the C-C single bonds.
Covalent Bonding and Polarity
The bonding in 4-bromoheptane is predominantly covalent.
-
C-C and C-H Bonds: The bonds between carbon atoms and between carbon and hydrogen atoms are nonpolar covalent bonds due to the small difference in electronegativity between the respective atoms.
-
C-Br Bond: The bond between the fourth carbon and the bromine atom is a polar covalent bond . Bromine is significantly more electronegative (approx. 2.96 on the Pauling scale) than carbon (approx. 2.55). This difference causes a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the C4 carbon, making this carbon an electrophilic center susceptible to nucleophilic attack.
The structure of 4-bromoheptane is visualized in the diagram below.
Caption: 2D representation of the 4-bromoheptane molecular structure.
Quantitative Data
This section summarizes key quantitative data for 4-bromoheptane, including its physical properties and typical bond parameters.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₅Br | [1][2] |
| Molecular Weight | 179.10 g/mol | [2][5] |
| CAS Number | 998-93-6 | [2][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.14 g/cm³ | [5] |
| Boiling Point | 60-62 °C at 18 mmHg | [5] |
| Melting Point (estimated) | -4.55 °C | [5] |
| Flash Point | 40 °C | [5] |
| Refractive Index | 1.4500 | [5] |
| Solubility | Immiscible with water; miscible with organic solvents | [6] |
Bond Parameters (Typical Values)
The precise bond lengths and angles for 4-bromoheptane would be determined by experimental methods like X-ray crystallography or microwave spectroscopy. The table below provides generally accepted average values for the types of bonds present in the molecule.
| Bond | Hybridization | Typical Bond Length (pm) | Typical Bond Angle | Reference(s) |
| C-C | sp³ - sp³ | 154 | ~109.5° (C-C-C) | [1][7] |
| C-H | sp³ - s | 109 | ~109.5° (H-C-C/H-C-H) | [2] |
| C-Br | sp³ - p | 194 | ~109.5° (Br-C-C) | [6][8] |
Spectroscopic Data for Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of 4-bromoheptane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the structural similarity of many protons. Protons on carbons closer to the electronegative bromine atom will be deshielded and appear further downfield.
-
The methine proton at C4 (CH-Br) is expected to be the most downfield signal in the alkane region, typically around 3.5-4.5 ppm .
-
The methylene (B1212753) protons (CH₂) will appear in the range of 1.2-2.0 ppm .
-
The terminal methyl protons (CH₃) will be the most shielded, appearing furthest upfield around 0.9-1.0 ppm .
-
-
¹³C NMR: Due to molecular symmetry, only four distinct signals are expected.
-
C4 (CH-Br): ~50-70 ppm
-
C3, C5 (-CH₂-): ~30-40 ppm
-
C2, C6 (-CH₂-): ~20-30 ppm
-
C1, C7 (-CH₃): ~10-15 ppm
-
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For 4-bromoheptane, the key absorptions are:
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2850-3000 | C-H (sp³) stretch | Strong |
| 1450-1470 | C-H bend (scissoring) | Medium |
| 1375-1385 | C-H bend (methyl rock) | Medium |
| 500-600 | C-Br stretch | Strong |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-bromoheptane will produce a molecular ion peak and various fragment ions.
-
Molecular Ion (M⁺): A pair of peaks at m/z 178 and 180, in an approximate 1:1 ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The presence of this isotopic pattern is a strong indicator of a bromine-containing compound.
-
Major Fragments: The most abundant fragment peak (base peak) is often observed at m/z 57 , corresponding to the loss of the bromine radical and subsequent fragmentation to a stable butyl cation ([C₄H₉]⁺).[2] Other significant peaks include m/z 43 ([C₃H₇]⁺) and m/z 41 ([C₃H₅]⁺).[2]
Experimental Protocols
Synthesis of 4-Bromoheptane from 4-Heptanol (B146996)
This procedure outlines a standard nucleophilic substitution (Sₙ1/Sₙ2) reaction to synthesize 4-bromoheptane from its corresponding secondary alcohol.
Materials:
-
4-Heptanol
-
Concentrated Hydrobromic Acid (HBr, 48% aqueous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (B86663) (MgSO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Deionized Water
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, place 23.2 g (0.2 mol) of 4-heptanol. Cool the flask in an ice-water bath.
-
Reagent Addition: Slowly add 40 mL of 48% hydrobromic acid to the cooled alcohol with constant swirling.
-
Catalyst Addition: While keeping the flask in the ice bath, cautiously add 10 mL of concentrated sulfuric acid dropwise. The H₂SO₄ protonates the alcohol, making the hydroxyl group a better leaving group (H₂O).
-
Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture under reflux for 1.5 to 2 hours. The reaction mixture will separate into two layers.
-
Work-up and Extraction:
-
Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel.
-
Remove the lower aqueous layer.
-
Wash the organic layer (crude 4-bromoheptane) sequentially with 50 mL of cold water, 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with 50 mL of water. After each wash, separate and discard the aqueous layer.
-
-
Drying: Transfer the crude product to a clean, dry Erlenmeyer flask and dry it over anhydrous calcium chloride or magnesium sulfate for 15-20 minutes.
-
Purification: Decant or filter the dried liquid into a distillation flask. Purify the 4-bromoheptane by fractional distillation. Collect the fraction boiling at approximately 60-62 °C under reduced pressure (18 mmHg).[5]
The logical workflow for this synthesis and purification process is illustrated below.
Caption: Workflow for the synthesis and purification of 4-bromoheptane.
Characterization by Beilstein Test (Qualitative)
A rapid, qualitative test for the presence of a halogen (except fluorine) in an organic compound.
Methodology:
-
Take a small loop of copper wire and heat it in the flame of a Bunsen burner until no color is imparted to the flame.
-
Allow the wire to cool slightly, then dip the loop into a small sample of the purified 4-bromoheptane.
-
Introduce the loop back into the burner flame.
-
Observation: A positive test for bromine is indicated by a brilliant green or blue-green flame, which is due to the formation of a volatile copper(II) bromide.[9]
Conclusion
4-Bromoheptane is a structurally straightforward secondary alkyl halide whose chemical behavior is dominated by the properties of the sp³-hybridized carbon framework and the polar carbon-bromine bond. Its synthesis from 4-heptanol is a standard laboratory procedure, and its identity can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in organic synthesis and drug development.
References
- 1. scribd.com [scribd.com]
- 2. 4-Bromoheptane | C7H15Br | CID 70460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-BROMOHEPTANE(998-93-6) 1H NMR spectrum [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 4-Bromoheptane, 97% | Fisher Scientific [fishersci.ca]
- 7. compoundchem.com [compoundchem.com]
- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. Bromination of Heptane with Light [chemiemitlicht.uni-wuppertal.de]
